molecular formula C22H23N3O2S B2818913 N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide CAS No. 451466-12-9

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Cat. No. B2818913
CAS RN: 451466-12-9
M. Wt: 393.51
InChI Key: DXZGXZCSCJPFDB-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as CHSQB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Green Chemistry Synthesis

V. Horishny and V. Matiychuk (2020) demonstrated a green chemistry approach for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, emphasizing water as an optimal medium, aligning with principles of green chemistry and yielding nearly quantitative results (Horishny & Matiychuk, 2020).

Antiviral Activities

P. Selvam et al. (2007) focused on the antiviral potential of novel 2,3-disubstituted quinazolin-4(3H)-ones, highlighting their efficacy against various respiratory and biodefense viruses, including strains of influenza and severe acute respiratory syndrome coronavirus, through rapid microwave-assisted synthesis (Selvam et al., 2007).

Anticancer and Antiparkinsonian Agents

Research by T. Abdel-Rahman (2006) on the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide towards various reagents revealed selective anticancer activity, demonstrating the compound's potential as a therapeutic agent (Abdel-Rahman, 2006). Additionally, Sunil Kumar et al. (2012) synthesized azetidinonyl/thiazolidinonyl quinazolinone derivatives, testing them as antiparkinsonian agents, with some compounds showing promising results (Kumar et al., 2012).

Novel PI3K Inhibitors and Anticancer Agents

Teng Shao et al. (2014) explored 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as PI3K inhibitors and anticancer agents, indicating significant inhibition of PI3K/AKT/mTOR pathway and tumor growth in a nude mice model, proposing them as potent anticancer agents (Shao et al., 2014).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-amino-2-sulfanylquinazoline with 4-(cycloheptylamino)benzoyl chloride, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": ["4-amino-2-sulfanylquinazoline", "4-(cycloheptylamino)benzoyl chloride", "base", "oxidizing agent", "solvent"], "Reaction": ["Step 1: Dissolve 4-amino-2-sulfanylquinazoline in a suitable solvent and add a base to the reaction mixture.", "Step 2: Add 4-(cycloheptylamino)benzoyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 4: Oxidize the thioether to the desired product using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.", "Step 5: Purify the product by recrystallization or chromatography."] }

CAS RN

451466-12-9

Product Name

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Molecular Formula

C22H23N3O2S

Molecular Weight

393.51

IUPAC Name

N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

InChI

InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28)

InChI Key

DXZGXZCSCJPFDB-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

solubility

not available

Origin of Product

United States

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